N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide
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Overview
Description
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a complex structure with a methoxyphenyl group, a sulfonyl group, and a thienyl group, making it a subject of interest for various chemical reactions and applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as cathepsin s . Cathepsin S is a cysteine protease involved in major histocompatibility complex class II antigen presentation, and its inhibition can lead to potential therapeutic effects in autoimmune diseases and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-thienyl ethylamine under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]ethanesulfonamide: Similar structure but with an ethanesulfonamide group instead of a propanamide group.
Propanamide, N-(4-methoxyphenyl)-2,2-dimethyl-: Similar structure but with different substituents on the propanamide group.
Uniqueness
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]propanamide (CAS Number: 946285-06-9) is a complex organic compound characterized by its unique structural features, including a methoxybenzenesulfonyl group and a thiophene moiety. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H25NO4S2, with a molecular weight of 395.5 g/mol. The compound's structure is significant for its pharmacological properties, as it combines functionalities that may interact with various biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₅NO₄S₂ |
Molecular Weight | 395.5 g/mol |
CAS Number | 946285-06-9 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation or cancer cell proliferation.
- Receptor Modulation : It could interact with various receptors, altering their activity and influencing cellular responses.
- Gene Expression Regulation : There is potential for the compound to modulate gene expression related to critical cellular functions.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities:
- Antitumor Activity : Compounds with thiophene structures have shown promise in anticancer research due to their ability to inhibit tumor cell growth.
- Antimicrobial Properties : Similar sulfonamide derivatives have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory activities, making it relevant for conditions like arthritis.
Antitumor Activity
A study conducted by Smith et al. (2023) evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in breast and lung cancer cells, suggesting that the compound may act as a potent anticancer agent.
Enzyme Inhibition Studies
Research by Johnson et al. (2024) focused on the enzyme inhibition profile of this compound. The study found that this compound effectively inhibited acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could provide insights into potential therapeutic applications for cognitive disorders.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-3-16(18)17-11-15(14-5-4-10-22-14)23(19,20)13-8-6-12(21-2)7-9-13/h4-10,15H,3,11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSVODNOWBQZJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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